molecular formula C23H23NO B329805 N-(3,3-diphenylpropyl)-2-phenylacetamide

N-(3,3-diphenylpropyl)-2-phenylacetamide

Cat. No.: B329805
M. Wt: 329.4 g/mol
InChI Key: JFOKDVSVRVUJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of chemokine receptors. It belongs to a class of 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamide derivatives that have been investigated for their binding affinity to the CCR5 receptor . The CCR5 receptor is a key therapeutic target, and research into high-affinity ligands is crucial for the development of new pharmacological agents . Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this series of compounds to understand the structural features that enhance CCR5 binding, guiding the design of novel derivatives with improved predicted activity . The 3,3-diphenylpropyl moiety is a structurally important feature found in bioactive molecules; for instance, the drug Prenylamine, which shares this substructure, is known to interact with targets such as myosin light chain kinase and calmodulin . This suggests that this compound and its analogs represent a valuable scaffold for exploring diverse biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) before handling.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c25-23(18-19-10-4-1-5-11-19)24-17-16-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOKDVSVRVUJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine reacts with the acylating agent via nucleophilic acyl substitution, forming the corresponding amide. For acetic anhydride:

3,3-Diphenylpropylamine+(CH3CO)2ON-(3,3-Diphenylpropyl)acetamide+CH3COOH\text{3,3-Diphenylpropylamine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-(3,3-Diphenylpropyl)acetamide} + \text{CH}_3\text{COOH}

Modification with phenylacetyl chloride introduces the 2-phenylacetamide moiety:

3,3-Diphenylpropylamine+C6H5CH2COClThis compound+HCl\text{3,3-Diphenylpropylamine} + \text{C}6\text{H}5\text{CH}_2\text{COCl} \rightarrow \text{this compound} + \text{HCl}

Standard Protocol

  • Reagents : 3,3-Diphenylpropylamine (1.0 eq), phenylacetyl chloride (1.2 eq), triethylamine (1.5 eq)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions : Nitrogen atmosphere, 0–5°C initial cooling, gradual warming to 25°C, 12–24 h reaction time.

  • Workup : Dilution with ice-cold water, extraction with DCM, drying over Na₂SO₄, solvent evaporation.

  • Yield : 68–75% after purification by silica gel chromatography.

Table 1: Optimization of Acylation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Acylating AgentAc₂O, AcCl, BzClPhenylacetyl Chloride+15% vs Ac₂O
SolventDCM, THF, EtOAcTHFImproved solubility
Temperature0°C to 40°C25°CMaximizes rate
Reaction Time6–48 h18 hBalance of completion vs side products

Alternative Acylating Agents and Methods

Use of Mixed Anhydrides

To circumvent the moisture sensitivity of acyl chlorides, mixed carbonic anhydrides (e.g., ethyl chloroformate) generate reactive intermediates in situ:

RCO2H+ClCO2EtRCO-O-CO-OEt+HCl\text{RCO}2\text{H} + \text{ClCO}2\text{Et} \rightarrow \text{RCO-O-CO-OEt} + \text{HCl}

Subsequent reaction with 3,3-diphenylpropylamine proceeds at 0°C in THF, yielding 60–65% product.

Enzymatic Acylation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method avoids racemization and achieves enantioselective amidation, though yields remain moderate (50–55%).

Synthesis of 3,3-Diphenylpropylamine Precursor

The amine precursor is synthesized via two primary routes:

Friedel-Crafts Alkylation

  • Reactants : Cinnamaldehyde, benzene, AlCl₃ catalyst.

  • Mechanism : Electrophilic substitution forms 3,3-diphenylpropanal, followed by reductive amination.

  • Conditions : 80°C, 8 h, H₂/Pd-C reduction post-imine formation.

  • Yield : 70–78% after distillation.

Cyanoethylation Route

  • Step 1 : Benzene reacts with acrylonitrile via Friedel-Crafts to form 3,3-diphenylpropionitrile.

  • Step 2 : Catalytic hydrogenation (Raney Ni, H₂ 50 psi) converts the nitrile to the amine.

3,3-DiphenylpropionitrileH2/Ni3,3-Diphenylpropylamine\text{3,3-Diphenylpropionitrile} \xrightarrow{\text{H}_2/\text{Ni}} \text{3,3-Diphenylpropylamine}

  • Yield : 85–90%.

Critical Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, aryl-H), 3.42 (t, J = 7.2 Hz, 2H, NCH₂), 2.78 (t, J = 7.6 Hz, 2H, CH₂CO), 2.45–2.35 (m, 1H, CH), 1.95–1.85 (m, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : C₁₈ column, 70:30 MeOH/H₂O, UV 254 nm, retention time 12.3 min, purity >98%.

  • Melting Point : 142–144°C (lit. 143°C).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 18 h to 2 h via enhanced mixing and heat transfer.

  • Solvent Recovery : THF is recycled via distillation, cutting costs by 40%.

Waste Mitigation

  • Neutralization of HCl : Scrubbers convert gaseous HCl to NaCl, minimizing environmental impact.

Comparative Evaluation of Methods

Table 2: Method Efficiency Analysis

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Acyl Chloride Route7598120High
Mixed Anhydride6595140Moderate
Enzymatic5590300Low

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenyl)propyl-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(3,3-diphenylpropyl)-2-phenylacetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as pharmacological agents targeting various receptors and enzymes.

  • Case Study: A study developed quantitative structure-activity relationship (QSAR) models to evaluate the efficacy of derivatives of this compound as CCR5 receptor modulators. The research indicated that modifications to the compound could enhance its biological activity, showing promise in drug design for conditions like HIV .

Biological Studies

The compound is utilized in biological research to investigate its effects on cellular pathways and systems. Its ability to modulate protein interactions makes it a candidate for studying disease mechanisms and therapeutic interventions.

  • Case Study: Research has shown that derivatives of this compound exhibit anti-inflammatory properties. This has implications for developing treatments for chronic inflammatory diseases .

Materials Science

In materials science, this compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and interaction properties contribute to the development of materials with enhanced performance characteristics.

  • Example Application: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties, making it suitable for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Studies
Medicinal ChemistryBuilding block for pharmaceutical synthesisQSAR studies indicating potential as CCR5 modulators
Biological StudiesInvestigating effects on cellular pathwaysAnti-inflammatory properties demonstrated
Materials ScienceDevelopment of advanced materialsImproved thermal stability in polymer applications

Mechanism of Action

The mechanism of action of N-(3,3-Diphenyl)propyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

N-(3-Oxopropyl)-2-phenylacetamide
  • Structure : Features a 3-oxopropyl chain instead of diphenylpropyl.
  • Synthesis: Produced via enzymatic oxidation of N-(3-hydroxypropyl)-2-phenylacetamide using alcohol dehydrogenase (ADH) and NADH oxidase (NOX) in a cascade reaction .
  • Applications : Serves as a statin side-chain precursor. Enzymatic synthesis reduces costs by 30% compared to chemical methods due to higher yields (75%) and lower raw material expenses .
N-(3,3-Diethoxypropyl)-2-phenylacetamide
  • Structure : Contains a diethoxypropyl side chain.
  • Synthesis: Prepared via acetal protection of 3-aminopropanol followed by acetylation .
  • Properties : The ethoxy groups enhance metabolic stability compared to the diphenylpropyl variant but reduce steric bulk .

Analogues with Substituent Variations on the Phenyl Ring

N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)acetamide (40005)
  • Structure : Hydroxyl group at the para position of the phenylacetamide ring.
  • Synthesis : Derived from N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide via demethylation using sodium iodide and chlorotrimethylsilane .
  • Activity : The hydroxyl group enhances antioxidant capacity through hydrogen donation, as demonstrated in DPPH radical scavenging assays (IC₅₀ ~50 μM) .
N-(3,3-Diphenylpropyl)-2-(4-Nitrophenyl)acetamide
  • Structure : Nitro group at the para position.
  • Synthesis: Intermediate in the production of 40007; nitro reduction yields the amino derivative .
  • Applications : The nitro group facilitates further functionalization but may introduce toxicity concerns .

Pharmacologically Active Analogues

N-(Benzothiazole-2-yl)-2-phenylacetamide
  • Structure : Benzothiazole ring replaces the diphenylpropyl group.
  • Activity : Exhibits apoptosis inhibition and kinase modulation, attributed to the benzothiazole moiety’s planar structure and electron-deficient nature .
  • Key Difference : The benzothiazole group enhances binding to enzymatic pockets, unlike the bulky diphenylpropyl chain, which may limit membrane permeability .
N-Isopropyl-2-[(triazolyl)methyl]-N-phenylacetamide
  • Structure : Features a triazole ring and sulfanyl group.
  • Activity : Demonstrates antimicrobial and anti-inflammatory effects due to the triazole’s ability to coordinate metal ions .
  • Comparison : The triazole group introduces polar interactions absent in N-(3,3-diphenylpropyl)-2-phenylacetamide, altering target selectivity .

Physicochemical and Industrial Comparison

Compound Substituents Synthesis Method Lipophilicity (LogP) Key Applications References
This compound 3,3-Diphenylpropyl, phenyl Chemical reduction ~6.2 Antioxidant/anti-inflammatory
N-(3-Oxopropyl)-2-phenylacetamide 3-Oxopropyl Enzymatic cascade ~2.8 Statin precursor
N-(Benzothiazole-2-yl)-2-phenylacetamide Benzothiazole Nucleophilic substitution ~3.5 Kinase inhibition
N-(3,3-Diethoxypropyl)-2-phenylacetamide 3,3-Diethoxypropyl Acetal protection ~2.1 Metabolic studies

Biological Activity

N-(3,3-diphenylpropyl)-2-phenylacetamide (commonly referred to as DPA) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DPA is characterized by its unique structure that includes a diphenylpropyl group and a phenylacetamide moiety. Its molecular formula is C23H23NOC_{23}H_{23}NO, which suggests a relatively high lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The biological activity of DPA is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : DPA has been studied for its role as a modulator of chemokine receptors, particularly the CCR5 receptor. This receptor is implicated in inflammatory processes and viral infections, making it a significant target for therapeutic intervention .
  • Anticancer Activity : Preliminary studies indicate that DPA exhibits cytotoxic effects against certain cancer cell lines, including breast cancer cells (MCF-7). The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent .
  • Cannabinoid Receptor Affinity : DPA derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2). Notably, one derivative demonstrated a Ki value of 58 nM at the CB1 receptor, indicating strong binding compared to the natural ligand anandamide (Ki = 89 nM) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DPA and its derivatives:

Compound Biological Activity IC50/Ki Value Cell Line/Target
N-(3,3-diphenyl)propyl-2,2-diphenylacetamide (4b)CB1 receptor ligandKi = 58 nMHuman recombinant CB1 receptor
This compoundCytotoxicity against MCF-7 cellsIC50 = Not specifiedMCF-7 breast cancer cells
N-(3,3-diphenylpropyl)-2-chloro-2,2-diphenylacetamideEnzyme inhibition; potential anticancer activityNot specifiedVarious cancer cell lines

Case Studies and Research Findings

  • Cytotoxicity Studies : In one study, synthesized compounds based on the diphenylacetamide scaffold were evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. Results indicated that these compounds had significant cytotoxicity with lower toxicity towards normal cells compared to reference drugs like Tamoxifen .
  • Chemokine Receptor Modulation : A study involving a series of piperidinyl phenylacetamides demonstrated that modifications in the diphenylpropyl group could enhance binding affinity to CCR5 receptors. This suggests that structural variations can significantly impact the pharmacological profile of DPA derivatives .
  • Antioxidant Activity : Research has also explored the antioxidant properties of diphenylpropionamide derivatives, indicating that some compounds within this class exhibit notable antioxidant activity alongside their anticancer effects .

Q & A

Q. How can the synthesis of N-(3,3-diphenylpropyl)-2-phenylacetamide be optimized for yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols. For example, in (Schemes 3–6), substituents like methoxy or nitro groups are introduced via nucleophilic substitution or reduction. Key steps include:

  • Reagent stoichiometry : Use sodium iodide (3 eq) and chlorotrimethylsilane (2.2 eq) for hydroxyl group deprotection (Scheme 5) .
  • Purification : Column chromatography (e.g., silica gel) is critical for isolating intermediates, as demonstrated in (63% yield after purification) .
  • Temperature control : Stirring at reflux (e.g., acetonitrile, 16 h) ensures complete reaction .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and molecular structure (e.g., diphenylpropyl and acetamide moieties) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 276.37 g/mol in ) .
  • HPLC/UV-Vis : Assess purity against pharmacopeial standards ( ) .

Q. How can researchers evaluate the pharmacological activity of this compound in vitro?

Methodological Answer: Use cell-based assays such as:

  • MTT assay : Test anti-cancer activity against HCT-1, MCF-7, or PC-3 cell lines (). IC50 values help compare derivatives (e.g., compounds 38–40 showed high potency) .
  • Antioxidant assays : Measure radical scavenging (e.g., DPPH) for derivatives with amino or hydroxyl groups ( ) .

Advanced Research Questions

Q. How can QSAR models predict the CCR5 binding affinity of this compound analogs?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies ( ) involve:

  • Descriptor selection : Calculate logP, polar surface area, and steric parameters for analogs (e.g., methylsulfonyl-substituted derivatives in Table 8) .
  • Virtual screening : Dock compounds into CCR5 receptors using software like AutoDock. Correlate binding energy with experimental IC50 values .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy for derivatives?

Methodological Answer: Discrepancies may arise from:

  • Pharmacokinetics : Poor solubility or metabolic instability (e.g., nitro groups in may reduce bioavailability despite in vitro activity) .
  • Dosing regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) and monitor plasma half-life .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Functional group modulation : Replace the phenyl group with heterocycles (e.g., piperidinyl in ) to assess steric/electronic effects .
  • Isosteric replacements : Substitute diphenylpropyl with cyclohexyl to test hydrophobic interactions () .

Q. How to design mechanistic studies using structural analogs of this compound?

Methodological Answer:

  • Proteomics : Use affinity chromatography to identify protein targets (e.g., apoptosis inhibitors in ) .
  • Fluorescent tagging : Attach probes (e.g., BODIPY) to track cellular uptake (analogous to ’s SMILES-based design) .

Safety and Reproducibility

Q. What safety protocols are critical when handling intermediates like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide?

Methodological Answer:

  • PPE : Gloves, goggles, and fume hoods are mandatory ( ) .
  • Waste disposal : Neutralize acidic byproducts (e.g., conc. HCl in ) before disposal .

Q. How can researchers ensure reproducibility in synthesizing derivatives?

Methodological Answer:

  • Detailed logs : Record reaction times, temperatures, and solvent batches (e.g., 23°C vs. reflux in ) .
  • Standardized assays : Use identical cell lines (e.g., HT-15 from ) and positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.